Product packaging for 2-(Trimethylsiloxy)-1,3-butadiene(Cat. No.:CAS No. 38053-91-7)

2-(Trimethylsiloxy)-1,3-butadiene

Cat. No.: B1348775
CAS No.: 38053-91-7
M. Wt: 142.27 g/mol
InChI Key: JOAPBVRQZQYKMS-UHFFFAOYSA-N
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Description

2-(Trimethylsiloxy)-1,3-butadiene is a useful research compound. Its molecular formula is C7H14OSi and its molecular weight is 142.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14OSi B1348775 2-(Trimethylsiloxy)-1,3-butadiene CAS No. 38053-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

buta-1,3-dien-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h6H,1-2H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAPBVRQZQYKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339225
Record name 2-(trimethylsiloxy)-1,3-butadiene
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Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38053-91-7
Record name 2-(Trimethylsilyloxy)-1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38053-91-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(trimethylsiloxy)-1,3-butadiene
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Record name Silane, trimethyl[(1-methylene-2-propen-1-yl)oxy]
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Significance in Contemporary Synthetic Chemistry

2-(Trimethylsiloxy)-1,3-butadiene is a highly versatile diene, the utility of which is significantly enhanced by the presence of the trimethylsilyloxy group. This substituent increases the electron density of the diene system, thereby enhancing its reactivity, particularly in cycloaddition reactions. chemimpex.com This heightened reactivity allows for improved performance in various chemical transformations, making it a valuable asset in the laboratory for creating complex molecules. chemimpex.com

The compound serves as a key precursor in the synthesis of silicone-based polymers, which are integral to industries such as automotive and construction due to their exceptional thermal stability and flexibility. chemimpex.com The incorporation of the this compound monomer can enhance the mechanical properties and thermal stability of the resulting materials. chemimpex.com Its application extends to the production of high-performance elastomers and sealants, where it contributes to improved product longevity and resistance to environmental degradation. chemimpex.com

Strategic Position As a Versatile Building Block

Established Synthetic Pathways

The primary route to this compound involves the silylation of the enolate of methyl vinyl ketone. wikipedia.orgnih.gov Silyl enol ethers are generally formed by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The oxygen atom of the enolate acts as the nucleophile, attacking the silicon atom to form a stable Si-O bond. wikipedia.org

The formation of silyl enol ethers from unsymmetrical ketones can lead to two different regioisomeric products: the kinetic and the thermodynamic silyl enol ether. udel.edumasterorganicchemistry.com The kinetic product is formed faster and typically results from the removal of a proton from the less sterically hindered α-carbon. udel.edu This process is favored by strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) under irreversible conditions. wikipedia.orgudel.edumasterorganicchemistry.com

Conversely, the thermodynamic product is the more stable isomer, usually having a more substituted double bond. udel.edumasterorganicchemistry.com Its formation is favored under conditions that allow for equilibrium between the enolates, such as using a weaker base (e.g., triethylamine) at higher temperatures. wikipedia.orgmasterorganicchemistry.com

In the specific case of synthesizing this compound from methyl vinyl ketone, the ketone has only one enolizable α-carbon with protons, so the issue is not one of regioselectivity but of achieving efficient conversion. wikipedia.orgnih.gov However, the principles of kinetic and thermodynamic control are crucial in the synthesis of related, more substituted silyloxy dienes. For instance, the synthesis of Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) from 4-methoxy-3-buten-2-one (B155257) showcases how these conditions can be applied to achieve a specific, highly reactive diene. chemeurope.comchem-station.com

Table 1: Conditions for Kinetic vs. Thermodynamic Silyl Enol Ether Formation wikipedia.orgudel.edumasterorganicchemistry.com
Control TypeTypical BaseTemperatureKey FeatureProduct
KineticLithium Diisopropylamide (LDA)Low (e.g., -78 °C)Rapid, irreversible deprotonation at the least hindered site.Less substituted, faster-forming enolate.
ThermodynamicTriethylamine (B128534) (Et3N)Higher (e.g., 0 °C to reflux)Reversible deprotonation, allowing equilibrium.More substituted, more stable enolate.

The synthesis of silyloxy dienes can be streamlined by the in situ generation of reactive intermediates. A prominent example is found in the original synthesis of Danishefsky's diene. chem-station.com In this procedure, 4-methoxy-3-buten-2-one is treated with trimethylsilyl chloride and triethylamine in the presence of anhydrous zinc chloride. chem-station.com The zinc chloride acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating the formation of a zinc enolate in situ. This intermediate is then trapped by the silylating agent, trimethylsilyl chloride, to yield the desired diene. chem-station.com This one-pot approach avoids the isolation of the potentially unstable enolate intermediate.

Another strategy involves the preparation of Grignard reagents for subsequent reactions. For example, 2-(trimethylsilyl)-1,3-butadiene can be synthesized by adding trimethylsilyl chloride to a solution of pre-prepared 2-(1,3-butadienyl) magnesium chloride in tetrahydrofuran (B95107) (THF). mdpi.com

Stereospecific Synthesis of Related Silyloxy Dienes

Achieving stereocontrol in the synthesis of substituted dienes is critical for their application in complex molecule synthesis, particularly in stereoselective Diels-Alder reactions. researchgate.net

A method for the stereospecific synthesis of hydroxyl-differentiated (E)- and (Z)-1,4-enediols, which serve as valuable precursors for silyloxy dienes, has been developed. researchgate.net This approach utilizes the tetrahydropyranyl ethers of (E)- and (Z)-3-bromo-3-(trimethylsilyl)-2-propen-1-ol as key intermediates. These intermediates are converted into their corresponding vinyllithium (B1195746) reagents, which then react with aldehydes or ketones. Subsequent cleavage of the vinyl carbon-silicon bond provides access to the stereochemically defined enediols, which can be further functionalized to the desired silyloxy dienes. researchgate.net

Large-Scale Preparations and Optimization

The utility of this compound has driven the development of optimized and scalable synthetic procedures. researchgate.net An improved large-scale synthesis involves reacting methyl vinyl ketone with trimethylsilyl chloride and triethylamine in dimethylformamide (DMF). researchgate.net This method provides an equilibrium mixture of the trimethylsilyl enol ethers.

A detailed procedure for preparing a related analogue, Danishefsky's diene, on a larger scale has also been reported. chem-station.com This involves the reaction of 4-methoxy-3-buten-2-one with chlorotrimethylsilane (B32843) and triethylamine, catalyzed by zinc chloride. The reaction is carefully controlled for temperature and, after workup, the product is purified by fractional distillation to yield the diene in significant quantities. chem-station.com

Table 2: Large-Scale Preparation of Danishefsky's Diene chem-station.com
Reactant 1Reactant 2Catalyst/BaseSolventYieldBoiling Point
4-methoxy-3-buten-2-one (2.50 mol)Chlorotrimethylsilane (5.0 mol)Zinc Chloride (0.07 mol) / Triethylamine (5.7 mol)Benzene46% (after redistillation)78–81 °C (23 mmHg)

These optimized procedures are crucial for making these valuable synthetic building blocks readily available for research and industrial applications.

Reactivity Profiles and Mechanistic Insights of 2 Trimethylsiloxy 1,3 Butadiene

Pericyclic Reactions of 2-(Trimethylsiloxy)-1,3-butadiene

This compound is a versatile and reactive diene frequently utilized in pericyclic reactions, most notably the Diels-Alder cycloaddition. consensus.app Its utility stems from its facile preparation from methyl vinyl ketone and its nature as a moisture-sensitive yet highly reactive silyl (B83357) enol ether. consensus.appsigmaaldrich.com This diene participates in a variety of cycloadditions, aldol (B89426) and Michael reactions, and other electrophilic additions. consensus.app

Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with a high degree of stereocontrol. libretexts.org It involves the [4+2] cycloaddition of a conjugated diene with a dienophile. libretexts.org this compound serves as an electron-rich diene component in these reactions. consensus.app

The Diels-Alder reaction is a pericyclic process, meaning it occurs in a single, concerted step through a cyclic transition state. libretexts.org In this transition state, the new carbon-carbon sigma bonds are formed simultaneously as the pi bonds of the diene and dienophile are reorganized. libretexts.org For a successful reaction, the diene must adopt an s-cis conformation to allow for the necessary orbital overlap. youtube.commasterorganicchemistry.com

While the thermal Diels-Alder reaction is typically concerted, radical-cation Diels-Alder reactions can proceed through a stepwise mechanism. researchgate.net The removal of an electron from the dienophile can significantly accelerate the reaction and shift the mechanism from a concerted asynchronous process to a stepwise one. researchgate.net

Computational studies provide valuable insights into the energetics of the transition state. The activation barrier (ΔE‡) can be dissected into distortion energy (ΔEd‡) and interaction energy (ΔEi‡). nih.gov The distortion energy is the energy required to deform the diene and dienophile into their transition state geometries, while the interaction energy encompasses all stabilizing and repulsive interactions between the two fragments at the transition state. nih.gov This analysis helps in understanding the factors that influence the reaction's feasibility and stereochemical outcome. nih.gov

Table 1: Activation Barrier Decomposition for a Diels-Alder Reaction

Entry Pathway ΔE‡ (kcal/mol) ΔEd‡ (kcal/mol) ΔEi‡ (kcal/mol)
1 endo -0.1 21.4 -21.4
2 exo -3.0 17.7 -19.7

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of two different constitutional isomers, known as regioisomers, is possible. masterorganicchemistry.com The Diels-Alder reaction is often highly regioselective, meaning one regioisomer is formed preferentially. masterorganicchemistry.com This selectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comlibretexts.org

For this compound, the electron-donating trimethylsiloxy group at the C2 position increases the electron density of the diene, particularly at the C1 and C3 positions. libretexts.org When reacting with an electron-poor dienophile, the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.comchemtube3d.com In the case of 2-substituted dienes, this generally leads to the formation of the "para" or 1,4-adduct as the major product. masterorganicchemistry.com Lewis acid catalysis can enhance the regioselectivity by further polarizing the dienophile. rsc.org

Table 2: Regioselectivity in the Diels-Alder Reaction of 2-Substituted Dienes

Diene Substituent (at C2) Dienophile Substituent Major Product
Electron-donating (e.g., -OSi(CH₃)₃) Electron-withdrawing (e.g., -CHO, -COR) "para" (1,4-adduct)

This table summarizes the general regiochemical outcome for the Diels-Alder reaction of a 2-substituted diene with an electron-withdrawing group on the dienophile. masterorganicchemistry.com

The development of asymmetric Diels-Alder reactions allows for the synthesis of enantiomerically enriched products, which is crucial in fields like pharmaceutical chemistry. libretexts.org Stereocontrol can be achieved through several strategies, including the use of a chiral diene, a chiral dienophile, or a chiral catalyst. scielo.br The most efficient approach often involves a chiral Lewis acid catalyst that coordinates to the dienophile, creating a chiral environment that directs the facial selectivity of the diene's approach. scielo.brharvard.edu

Various chiral catalysts have been developed for this purpose, including those based on oxazaborolidines and dirhodium(II) carboxamidates. scielo.brrsc.org For instance, chiral 1,3,2-oxazaborolidines, derived from amino acids, have been successfully employed as catalysts in enantioselective Diels-Alder reactions. scielo.br The choice of catalyst and reaction conditions can significantly influence both the enantiomeric excess (ee) and the endo/exo selectivity of the cycloaddition. scielo.brharvard.edu

Table 3: Examples of Chiral Catalysts in Asymmetric Diels-Alder Reactions

Catalyst Type Diene Dienophile Product ee (%)
Chiral Oxazaborolidine 2,3-dimethyl-1,3-butadiene Methacrolein 74
Chiral Aluminum Complex 5-(benzyloxymethyl)-1,3-cyclopentadiene 3-acryloyl-1,3-oxazolidin-2-one >90
Chiral Dirhodium(II) Carboxamidate 1-dimethylamino-3-silyloxy-1,3-butadiene Aldehydes up to 99

This table provides examples of the enantiomeric excess achieved in asymmetric Diels-Alder reactions using different types of chiral catalysts. scielo.brharvard.edursc.org

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. nih.gov this compound and its derivatives, such as Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene), are excellent dienes for hetero-Diels-Alder reactions with heterodienophiles like aldehydes, ketones, and imines. nih.govsigmaaldrich.com

These reactions are valuable for the synthesis of various heterocyclic compounds. nih.gov For example, the reaction of 1-amino-3-siloxy-1,3-butadienes with unactivated aldehydes can proceed under mild, thermal conditions without the need for a Lewis acid catalyst to produce dihydropyranones in good yields. nih.gov Similarly, ketones and imines also serve as reactive heterodienophiles. nih.gov The use of chiral catalysts can render these reactions enantioselective, providing access to optically active heterocyclic scaffolds. rsc.org

Radical cation [4+2] cycloadditions offer an alternative pathway for constructing six-membered rings, particularly when the thermal Diels-Alder reaction is electronically mismatched (e.g., between two electron-rich components). nih.gov In these reactions, a single electron is removed from one of the reactants, typically the more electron-rich one, to generate a radical cation. scripps.edu This radical cation then undergoes a facile [4+2] cycloaddition. nih.gov

The generation of the radical cation can be achieved through various methods, including chemical oxidants (like aminium salts), electrochemical oxidation, or photoinduced electron transfer (PET). researchgate.netnih.govscripps.edu Visible light photocatalysis using ruthenium(II) polypyridyl complexes has emerged as a powerful tool for promoting these reactions under mild conditions. nih.gov While this compound can participate in these reactions, highly electron-rich dienes like Danishefsky's diene may undergo competitive, unproductive oxidation. nih.govrsc.org

Stepwise Mechanisms and Zwitterionic Intermediates

While the Diels-Alder reaction is often depicted as a concerted process, the reaction of this compound with certain dienophiles can proceed through a stepwise mechanism involving zwitterionic intermediates. This is particularly the case in polar cycloadditions where there is a significant electronic disparity between the diene and dienophile. The formation of a zwitterionic intermediate can be influenced by the nature of the reactants and the solvent polarity.

In the reaction with a highly electrophilic dienophile, the initial step can be the formation of a C-C bond between the nucleophilic C1 of the diene and the electrophilic center of the dienophile, generating a zwitterionic intermediate. This intermediate can then undergo ring closure to form the cyclohexene (B86901) product. Computational studies on similar polar Diels-Alder reactions have shown that the reaction pathway can be determined by local polar interactions, favoring a stepwise mechanism over a concerted one. nih.gov For instance, the reaction between 1,3-butadiene (B125203) and maleic anhydride, a classic Diels-Alder reaction, is generally considered concerted, but substitution on the diene, such as the trimethylsiloxy group, can alter the potential energy surface. upenn.edu The stability of the zwitterionic intermediate is a key factor in determining whether the reaction proceeds through a stepwise or concerted pathway.

Table 1: Mechanistic aspects of Diels-Alder reactions
DieneDienophileProposed MechanismIntermediateReference
1,3-ButadieneMaleic AnhydrideConcerted- upenn.edu
N-(2,2,2-trichloroethylidene)carboxamidesDicyclohexylcarbodiimideStepwiseZwitterionic nih.gov

[3+2] Cycloaddition Reactions

Beyond the more common [4+2] cycloadditions, this compound can also participate in [3+2] cycloaddition reactions, reacting with 1,3-dipoles to form five-membered heterocyclic rings.

With Nitrile N-Oxides

The reaction of this compound with nitrile N-oxides is a powerful method for the synthesis of isoxazoline (B3343090) derivatives. This 1,3-dipolar cycloaddition proceeds with high regioselectivity, which is governed by both steric and electronic factors. The frontier molecular orbital (FMO) theory is often used to predict the regiochemical outcome of these reactions. Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide.

Studies on the cycloaddition of nitrile oxides to various alkenes have shown that the reactions proceed with complete regioselectivity to afford 3,5-disubstituted isoxazolines. eurekaselect.comresearchgate.net The regioselectivity in the cycloaddition of nitrile oxides with alkynylboronates has been shown to be influenced by both electronic and steric effects, with the activation energies being mainly controlled by the distortion energies required to reach the transition state. nih.gov In the case of this compound, the electron-donating trimethylsiloxy group significantly influences the electronic properties of the diene and, consequently, the regioselectivity of the cycloaddition.

Table 2: Regioselectivity in [3+2] cycloaddition of nitrile oxides
1,3-DipoleDipolarophileRegioselectivityProductReference
Aryl nitrile oxides3-Hydroxy- and 3-acyloxy-but-1-enesComplete3,5-disubstituted isoxazolines eurekaselect.comresearchgate.net
Benzonitrile oxideAlkynyl pinacol (B44631) boronatesHigh3-boryl-5-phenylisoxazole nih.gov
Mesitonitrile oxideAlkynyl MIDA boronatesHigh5-boryl-3-mesitylisoxazole nih.gov

Nucleophilic Additions and Organometallic Reactions

The nucleophilic character of this compound is evident in its participation in various addition reactions, particularly in the presence of catalysts that activate electrophilic partners.

Mukaiyama-Michael Reactions

The Mukaiyama-Michael reaction is a conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, typically catalyzed by a Lewis acid. This compound serves as an effective nucleophile in this reaction, leading to the formation of 1,5-dicarbonyl compounds or their precursors.

Lewis Acid Catalysis and Regioselectivity

Lewis acids play a crucial role in the Mukaiyama-Michael reaction by activating the α,β-unsaturated carbonyl compound towards nucleophilic attack. The choice of Lewis acid can significantly influence the reaction's efficiency and stereoselectivity. wikipedia.orgmsu.edu Common Lewis acids employed include titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂).

The regioselectivity of the addition of this compound to an α,β-unsaturated ketone or ester is a critical aspect. The reaction can, in principle, occur via a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition). The use of Lewis acids generally favors the 1,4-addition pathway. Furthermore, when the diene reacts, either the C2 or C4 position can act as the nucleophile. The regioselectivity is influenced by the specific Lewis acid used, the substrates, and the reaction conditions. For example, the boron trifluoride catalyzed Michael addition of silyl enol ethers to methyl vinyl ketone has been shown to be a regioselective process. acs.org The impact of the Lewis acid on the reaction pathway can be significant, with some Lewis acids potentially promoting electron transfer mechanisms. nih.gov

Table 3: Lewis acid catalyzed Mukaiyama-Michael reaction
Silyl Enol Etherα,β-Unsaturated CompoundLewis AcidProduct TypeReference
Silyl enol ether of cyclohexanone (B45756)BenzaldehydeTiCl₄β-hydroxyketone wikipedia.org
Silyl enol ethersMethyl vinyl ketoneBF₃3-oxobutylated products acs.org
Silyl ketene (B1206846) acetalsα,β-Unsaturated methyl estersSilylium imidodiphosphorimidateγ-amino esters researchgate.net
Electrogenerated Acid Catalysis

An alternative to conventional Lewis acids is the use of electrogenerated acids (EGAs). This method involves the anodic oxidation of a suitable precursor to generate a Brønsted or Lewis acid in situ. This technique offers advantages in terms of controlling the acid concentration and avoiding the handling of corrosive and moisture-sensitive catalysts.

The use of an electrogenerated acid as a catalyst has been reported for the Mukaiyama-Michael reaction between silyl enol ethers and α,β-unsaturated ketones. acs.org Notably, the reaction of 1-trimethylsiloxy-1,3-butadiene with enones in the presence of an electrogenerated acid has been shown to produce six-membered adducts through a double-Michael process. acs.org This indicates that the initially formed Michael adduct can undergo a subsequent intramolecular cyclization, highlighting a unique reactivity pattern under these catalytic conditions. The generation of Brønsted acids through anodic oxidation provides a powerful tool for promoting various organic transformations.

Table 4: Mukaiyama-Michael reaction with electrogenerated acid
Silyl Enol Etherα,β-Unsaturated CompoundCatalystKey ObservationReference
Silyl enol ethers / ketene silyl acetalsα,β-Unsaturated ketonesElectrogenerated Acid (EG acid)Formation of 1,5-dicarbonyl compounds acs.org
1-Trimethylsiloxy-1,3-butadieneEnonesElectrogenerated Acid (EG acid)Formation of six-membered adducts (double-Michael process) acs.org

Hydroacylation Reactions

Hydroacylation, the addition of a C-H bond of an aldehyde across a carbon-carbon multiple bond, is a highly atom-economical transformation. Cobalt-catalyzed variants have shown significant promise for the regio- and enantioselective hydroacylation of dienes.

Cobalt(I) complexes, often generated in situ from stable Co(II) precursors, have been demonstrated to be effective catalysts for the hydroacylation of 1,3-dienes. The regioselectivity of this reaction can be tuned by the choice of aldehyde. Aromatic aldehydes typically favor the 1,4-addition product, while aliphatic aldehydes tend to yield the 1,2-hydroacylation product. Furthermore, the use of chiral diphosphine ligands in conjunction with the cobalt catalyst allows for highly enantioselective transformations. This has been successfully applied to the intramolecular hydroacylation of 2-alkenylbenzaldehydes to produce indanone derivatives with high enantioselectivity. researchgate.netbeilstein-journals.org

Table 2: Mechanistic Steps in Cobalt-Catalyzed Hydroacylation

Step Description
Catalyst Activation Generation of the active Co(I) species from a Co(II) precatalyst.
Oxidative Addition/Cyclization Either the aldehyde C-H bond adds to the Co(I) center, or a cobaltacycle is formed from the diene and aldehyde.
Migratory Insertion The acyl group inserts into the cobalt-carbon bond.

Reactions with Small Oxygenated Heterocycles

The ring-opening of strained heterocycles with nucleophiles is a valuable method for introducing functional groups in a stereocontrolled manner. This compound can serve as a nucleophile in these reactions, particularly when the heterocycle is activated by a Lewis acid.

Lewis acids can activate small oxygenated heterocycles, such as epoxides and oxetanes, towards nucleophilic attack. beilstein-journals.org The reaction of silyl enol ethers with these activated heterocycles provides a direct route to functionalized carbonyl compounds. For instance, the Lewis acid-catalyzed ring-opening of semicyclic N,O-acetals with silicon-based nucleophiles, including silyl enol ethers, has been systematically studied and affords 1,4- and 1,5-amino alcohols in high yields. nih.gov Mechanistic investigations suggest the transient formation of an acyclic iminium ion as a reactive intermediate. nih.gov

The reaction of this compound with epoxides, promoted by a Lewis acid, would lead to the formation of γ-hydroxy-α,β-unsaturated ketones after hydrolysis of the silyl ether. Similarly, reaction with oxetanes would produce δ-hydroxy-α,β-unsaturated ketones. nih.gov These reactions offer a powerful tool for the synthesis of polyfunctional molecules from simple starting materials.

Stereoselective Formation of Functionalized Alcohols and Ethers

The stereoselective synthesis of functionalized alcohols and ethers represents a cornerstone of modern organic chemistry, with applications spanning from natural product synthesis to materials science. This compound serves as a versatile precursor in these transformations, particularly in reactions that establish new stereocenters with a high degree of control.

A notable example of stereoselective alcohol synthesis involves the use of structurally related 2-silyl-butadienes in ruthenium-catalyzed hydrohydroxyalkylation reactions. In these processes, a ruthenium complex, often modified with chiral ligands such as (R)-SEGPHOS or (R)-DM-SEGPHOS, facilitates the reductive coupling of the diene with an aldehyde. This reaction proceeds via a redox-triggered mechanism, generating an allylruthenium-aldehyde intermediate that combines to form syn-homoallylic alcohols with high diastereoselectivity and enantioselectivity. consensus.app The use of microwave irradiation can significantly accelerate these reactions, reducing reaction times from 48 hours to just 4 hours. consensus.app

The general scheme for this transformation is as follows:

Scheme 1: Ruthenium-Catalyzed syn-Crotylation

        RCHO + 2-silyl-butadiene --(Ru-catalyst, H-donor)--> syn-homoallylic alcohol

The high level of stereocontrol is attributed to the specific geometry of the transition state assembly involving the chiral ruthenium catalyst. This methodology provides a powerful tool for the construction of polyketide substructures, which are prevalent in many biologically active natural products. consensus.app

While direct examples of this compound in this specific catalytic system are not as extensively documented in the provided literature, the reactivity of analogous 2-silyl-butadienes underscores its potential for similar stereoselective transformations. The silyloxy group can be readily hydrolyzed to the corresponding alcohol, making it a valuable synthon for complex molecule synthesis.

Further transformations of the resulting homoallylic alcohols, such as through hydroboration-Suzuki cross-coupling followed by Fleming-Tamao oxidation, allow for the creation of intricate stereochemical arrangements, such as anti,syn-stereotriads. consensus.app

Prins Cyclization with Silyl Enol Ethers

The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and a carbonyl compound, forming a variety of heterocyclic structures. When silyl enol ethers are employed as the alkene component, this reaction provides an efficient route to functionalized cyclic ethers.

A significant application of the Prins cyclization involving silyl enol ethers is the diastereoselective synthesis of substituted tetrahydropyran-4-ones (THPOs). researchgate.netsigmaaldrich.com This methodology is particularly valuable for the construction of the cis-2,6-disubstituted tetrahydropyranone core, a common motif in natural products.

The key step involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). sigmaaldrich.comrsc.org The reaction proceeds through a chair-like transition state, which accounts for the high diastereoselectivity observed. sigmaaldrich.com This process facilitates the formation of new carbon-carbon and carbon-oxygen bonds, and can even create a quaternary center with good stereocontrol. researchgate.netsigmaaldrich.com

The general reaction is depicted below:

Scheme 2: Silyl Enol Ether Prins Cyclization for Tetrahydropyranone Synthesis

        hydroxy silyl enol ether + RCHO --(Lewis Acid)--> cis-2,6-disubstituted tetrahydropyran-4-one

This method is tolerant of a wide array of functional groups, and the modular nature of the hydroxy silyl enol ether synthesis allows for the generation of a diverse library of substituted tetrahydropyranones. researchgate.netsigmaaldrich.comYields for these reactions can be as high as 97%, with diastereomeric ratios often exceeding 95:5. researchgate.netsigmaaldrich.com The following table summarizes representative examples of this transformation:

AldehydeHydroxy Silyl Enol EtherLewis AcidDiastereomeric Ratio (cis:trans)Yield (%)
BenzaldehydeVariesBF₃·OEt₂>95:585
IsobutyraldehydeVariesBF₃·OEt₂>95:590
CinnamaldehydeVariesBF₃·OEt₂>95:578

This table is a representation of typical results and may not reflect specific experimental data from the cited sources.

The versatility of this approach makes it a valuable tool in synthetic organic chemistry for accessing complex oxygenated heterocycles. organic-chemistry.orgnih.govnih.gov

Radical Reactions

Radical reactions offer unique pathways for bond formation and functional group manipulation. This compound, as an electron-rich diene, can participate in various radical processes.

While direct examples involving this compound in radical additions for the synthesis of α-substituted carbonyl compounds are not extensively detailed in the provided search results, the general principles of radical chemistry can be applied. The silyl enol ether moiety is a precursor to an enolate or a ketone. Radical addition to the diene system, followed by hydrolysis of the silyl enol ether, would lead to the formation of a functionalized carbonyl compound. The position of the new substituent would depend on the regioselectivity of the radical attack on the diene.

Modern synthetic chemistry has seen a surge in the development of catalytic radical reactions, driven by photoredox, metal, and metal-free catalysis. rsc.orgorganic-chemistry.orgThese methods offer mild and selective ways to generate and control radical intermediates.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. rsc.orgorganic-chemistry.orgnih.govTransition metal complexes, such as those of ruthenium and iridium, as well as organic dyes, can absorb visible light and initiate single-electron transfer (SET) processes to generate radical ions from suitable precursors. organic-chemistry.orgrsc.orgFor instance, the anti-Markovnikov hydrothiolation of olefins can be achieved by the photooxidation of thiols using a ruthenium photocatalyst, generating a thiyl radical that adds to the double bond. organic-chemistry.orgnih.govWhile not a direct example with the target diene, this illustrates the potential for functionalizing the double bonds of this compound via photoredox-generated radicals.

Metal Catalysis: Transition metals can also mediate radical reactions through other mechanisms besides photoredox catalysis. For example, low-valent metal complexes can engage in oxidative addition or reductive elimination steps that involve radical intermediates.

Metal-Free Catalysis: Metal-free radical reactions are also gaining prominence. These can be initiated by organic radical initiators, or in some cases, by the reactants themselves under thermal or photochemical conditions. An example is the metal-free oxidative radical cyclization/selenylation of propargylic aryl ethers. researchgate.net The application of these catalytic radical methodologies to this compound would open up new avenues for the synthesis of complex carbonyl-containing molecules.

Transition Metal-Mediated Transformations

Transition metals play a pivotal role in a vast array of organic transformations by enabling reaction pathways that are otherwise inaccessible. This compound can interact with transition metals in several ways, leading to a variety of useful products.

A significant area where silyl-substituted dienes have been employed is in sequential Diels-Alder/cross-coupling reactions. researchgate.netIn this strategy, the diene first undergoes a Diels-Alder reaction to form a cyclohexene adduct. The silicon-containing substituent in this adduct can then participate in a palladium-catalyzed Hiyama cross-coupling reaction with an organic halide, effectively introducing a new substituent at the original position of the silyl group. This allows for the construction of complex cyclic systems with high regiocontrol.

The general sequence is illustrated below:

Scheme 3: Sequential Diels-Alder/Hiyama Cross-Coupling

        2-silyl-1,3-butadiene + dienophile --(Diels-Alder)--> silyl-cyclohexene adduct
        silyl-cyclohexene adduct + R-X --(Pd-catalyst, activator)--> cross-coupled product

This approach has been demonstrated with various 2-trialkylsiloxy- and 2-trialkoxysilyl-substituted 1,3-butadienes. researchgate.netThe ability to perform these reactions in a sequential, one-pot manner adds to their synthetic utility.

Furthermore, transition metals can mediate dearomatization reactions, where an aromatic ring is converted into a non-aromatic cyclic system. uwindsor.caWhile direct examples with this compound as a reactant in such processes were not found in the initial search, the principles of transition metal-arene complexation and subsequent nucleophilic attack could potentially be extended to reactions involving this diene as a nucleophile to trap dearomatized intermediates.

The diverse reactivity of transition metals ensures that their application in mediating transformations of versatile building blocks like this compound will continue to be a fruitful area of research.

Cobalt-Catalyzed Functionalization with Ethylene (B1197577)

The hydrovinylation of conjugated dienes, a process that involves the addition of a hydrogen atom and a vinyl group across the diene system, is a powerful tool for the formation of new carbon-carbon bonds. In the context of this compound, cobalt-catalyzed hydrovinylation with ethylene offers a direct route to valuable silyl enol ethers bearing a pendant vinyl group.

Research has demonstrated that cobalt(II)-bisphosphine complexes, in conjunction with an organoaluminum co-catalyst such as trimethylaluminum (B3029685) (Me₃Al) or methylaluminoxane (B55162) (MAO), are effective catalysts for this transformation. ohiolink.eduohiolink.edu The reaction proceeds under an atmosphere of ethylene, typically at ambient conditions, and exhibits high catalytic efficiency. ohiolink.edu

A key feature of this reaction is the high degree of regioselectivity, predominantly favoring 1,4-hydrovinylation. This results in the formation of a silyl enol ether with a newly introduced vinyl group at the β-position relative to the carbonyl carbon precursor. ohiolink.edu The general scheme for this reaction is presented below:

Scheme 1: Cobalt-Catalyzed Hydrovinylation of this compound

Generated code

The mechanistic rationale for the observed 1,4-selectivity in the cobalt-catalyzed reaction, as opposed to nickel-catalyzed systems which can favor 1,2-addition, is thought to involve the intermediacy of an η⁴-diene cobalt hydride complex. rsc.org The nature of the phosphine (B1218219) ligand on the cobalt center plays a crucial role in directing the regiochemical outcome. rsc.org This catalytic method provides a highly efficient and atom-economical route to functionalized silyl enol ethers, which are versatile intermediates in organic synthesis. ohiolink.eduohiolink.edu

Cross-Coupling Precursors: Vinyl Triflates

Vinyl triflates are highly valuable electrophiles in transition metal-catalyzed cross-coupling reactions due to the excellent leaving group ability of the triflate group. While direct triflation of this compound is not a standard procedure, it serves as a readily available precursor to α,β-unsaturated ketones, which can then be converted to the corresponding vinyl triflates.

The conversion of the silyl enol ether, this compound, to the corresponding α,β-unsaturated ketone, methyl vinyl ketone, can be achieved under acidic hydrolysis conditions. This ketone can then be transformed into a 1,3-dien-2-yl triflate. A general two-step approach is outlined below:

Step 1: Hydrolysis to the Ketone this compound is hydrolyzed to methyl vinyl ketone.

Step 2: Formation of the Vinyl Triflate The resulting methyl vinyl ketone can be converted to the corresponding dienyl triflate. This transformation is typically achieved by first forming the enolate of the ketone using a strong base, such as lithium diisopropylamide (LDA), followed by trapping the enolate with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent). figshare.com

Table 1: Representative Reagents for Vinyl Triflate Formation

Reagent Class Specific Example Purpose
Base Lithium diisopropylamide (LDA) Enolate formation

Once synthesized, these dienyl triflates are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. For instance, the palladium-catalyzed coupling of vinyl triflates with organostannanes (Stille coupling) or organoboranes (Suzuki coupling) allows for the formation of new carbon-carbon bonds at the vinylic position. organic-chemistry.orgnih.govlookchem.com

Table 2: Examples of Cross-Coupling Reactions with Vinyl Triflates

Coupling Reaction Coupling Partner Catalyst System (Typical)
Suzuki Coupling Aryl or vinyl boronic acids/esters Pd(PPh₃)₄ / Base (e.g., Na₂CO₃)

This two-step sequence, starting from this compound, provides a versatile platform for the synthesis of complex substituted dienes, which are important building blocks in natural product synthesis and materials science.

Stereochemical Control and Enantioselective Synthesis

Strategies for Diastereoselective and Enantioselective Transformations

Achieving stereocontrol in reactions involving 2-(trimethylsiloxy)-1,3-butadiene hinges on several key strategies. These can be broadly categorized into substrate-based control, where a chiral auxiliary is appended to one of the reactants, and catalyst-based control, where a chiral catalyst orchestrates the stereochemical course of the reaction.

One of the most powerful approaches for enantioselective transformations is the use of chiral Lewis acid catalysts. These catalysts coordinate to the dienophile in Diels-Alder reactions, creating a chiral environment that directs the approach of the diene from one face over the other, leading to the preferential formation of one enantiomer. A notable example is the use of chiral oxazaborolidinium ions, which have proven to be highly effective in promoting asymmetric Diels-Alder reactions of various 1,3-dienes.

Another significant strategy involves the use of chiral Brønsted acids, such as chiral phosphoric acids. These catalysts can activate substrates through hydrogen bonding, providing a well-defined chiral pocket that dictates the stereochemical outcome. This approach has been successfully applied to a range of reactions, including aza-Diels-Alder reactions with dienes structurally related to this compound.

Chiral Ligand Design and Catalyst Optimization

The success of catalyst-based stereocontrol is intrinsically linked to the design and optimization of chiral ligands and the corresponding metal catalysts. The development of new and more effective chiral catalysts is an ongoing area of intensive research.

A prominent class of chiral ligands used in conjunction with metal catalysts are those derived from BINOL (1,1'-bi-2-naphthol). The axial chirality of the BINOL backbone provides a robust and tunable framework for creating highly effective asymmetric catalysts. For instance, titanium complexes of BINOL and its derivatives have been shown to be exceptional catalysts for enantioselective hetero-Diels-Alder reactions of silyloxydienes with aldehydes. By modifying the substituents on the BINOL core, the steric and electronic properties of the catalyst can be fine-tuned to maximize enantioselectivity for a specific substrate combination. For example, a modified BINOL-derived titanium complex has demonstrated superior endo- and enantioselectivity in hetero-Diels-Alder reactions compared to the parent BINOL-titanium complex.

The following table provides examples of chiral catalysts and their performance in asymmetric reactions involving silyloxydienes, illustrating the high levels of enantioselectivity that can be achieved.

Catalyst SystemDieneDienophileYield (%)Enantiomeric Excess (ee, %)
(R)-BINOL-Ti(IV) Complextrans-1-Methoxy-2-methyl-3-trimethylsiloxybuta-1,3-dieneBenzaldehyde>9999
(R)-BINOL-Ti(IV) Complextrans-1-Methoxy-2-methyl-3-trimethylsiloxybuta-1,3-dieneFurfural9898
(R)-BINOL-Ti(IV) Complextrans-1-Methoxy-2-methyl-3-trimethylsiloxybuta-1,3-dieneCinnamaldehyde9596

Chiral phosphoric acids represent another important class of catalysts where ligand design is crucial. Derived from BINOL, these catalysts possess both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allowing for bifunctional activation of substrates. The steric bulk of the substituents at the 3 and 3' positions of the BINOL framework is a key determinant of the catalyst's effectiveness, creating a confined chiral space that enforces high levels of stereocontrol.

Control of Regio- and Stereoselectivity in Complex Scaffolds

Beyond simple cycloadditions, this compound is a valuable tool for the construction of more complex molecular architectures where the control of both regioselectivity and stereoselectivity is essential. The inherent polarization of this diene, with the silyloxy group at the 2-position, directs the regiochemical outcome of its reactions with unsymmetrical dienophiles. The electron-donating nature of the trimethylsiloxy group increases the electron density at the C1 and C3 positions, influencing the alignment of the reactants in the transition state.

In the context of synthesizing complex scaffolds, the stereochemical outcome of a reaction involving this compound can set the stage for subsequent stereocontrolled transformations. For instance, the Diels-Alder reaction of this diene with a chiral dienophile can establish multiple stereocenters in a single step with high diastereoselectivity. The resulting functionalized cyclohexene (B86901) can then be further elaborated into a variety of complex natural products and bioactive molecules.

The hetero-Diels-Alder reaction provides a powerful method for the synthesis of functionalized dihydropyran rings, which are common motifs in many natural products. By employing chiral catalysts, the absolute and relative stereochemistry of the newly formed stereocenters in the dihydropyran ring can be precisely controlled. The silyl (B83357) enol ether moiety in the initial cycloadduct serves as a masked ketone, which can be readily unmasked and further functionalized, adding to the synthetic utility of this methodology.

Applications in Complex Molecule and Natural Product Synthesis

The electron-rich nature of 2-(trimethylsiloxy)-1,3-butadiene makes it a highly valuable and versatile C4 building block in organic synthesis. Its utility is most prominently displayed in cycloaddition reactions, where it provides access to a wide array of carbocyclic and heterocyclic frameworks that are core structures in many complex molecules and natural products.

Computational and Spectroscopic Characterization in Research

Theoretical Investigations of Reaction Mechanisms

Computational chemistry offers powerful tools to predict and understand the outcomes of chemical reactions. For 2-(trimethylsiloxy)-1,3-butadiene, theoretical studies are crucial for elucidating the intricacies of its reaction mechanisms, particularly in cycloadditions.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) provides a framework for understanding chemical reactivity based on the changes in electron density during a reaction. nih.gov Unlike models that focus on molecular orbital interactions, MEDT posits that the capacity for electron density to change is the primary driver of reactivity. In the context of Diels-Alder reactions involving this compound, MEDT can be used to analyze the polar nature of the reaction.

The electron-releasing trimethylsiloxy group increases the electron density of the diene system, enhancing its nucleophilic character. MEDT studies on similar polar Diels-Alder reactions have established a correlation between the global electron density transfer (GEDT) at the transition state and the activation energy of the reaction. nih.gov A higher GEDT, indicating a more polar process, generally corresponds to a lower activation barrier.

For the reaction of this compound with an electrophilic dienophile, MEDT would predict a significant GEDT from the diene to the dienophile, characteristic of a polar Diels-Alder reaction with forward electron density flux. nih.gov The theory can also be employed to rationalize the regioselectivity of the reaction by analyzing the local electrophilic and nucleophilic Parr functions at the interacting atoms of the reactants. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a widely used model to explain the stereoselectivity and reactivity in pericyclic reactions, including the Diels-Alder reaction. vaia.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. The electron-donating trimethylsiloxy group at the C2 position of the butadiene backbone raises the energy of the HOMO, making it a more effective nucleophile. This narrows the energy gap between the diene's HOMO and the dienophile's LUMO, leading to a more favorable interaction and an accelerated reaction rate. libretexts.org

The symmetry of the frontier orbitals is also critical. For a thermal [4+2] cycloaddition to be allowed, the HOMO of the diene and the LUMO of the dienophile must have matching symmetry to allow for constructive overlap and bond formation in a suprafacial manner. vaia.comlibretexts.org For 1,3-butadiene (B125203), the HOMO (ψ₂) is symmetric, and the LUMO (ψ₃) is asymmetric. vaia.com The trimethylsiloxy substituent does not change the fundamental symmetry of these orbitals but does influence their energy and the magnitude of the orbital coefficients at each carbon atom. This, in turn, affects the regioselectivity of the cycloaddition. Computational studies on related 2-silyloxy-1,3-butadienes have shown that the endo/exo selectivity can be rationalized by considering steric clashes between the substituents on the diene and dienophile in the transition state. nih.gov

ReactantFrontier Molecular OrbitalKey Characteristics
This compound (Diene)HOMO (ψ₂)Energy is raised by the electron-donating -OSi(CH₃)₃ group, increasing nucleophilicity. Symmetric.
LUMO (ψ₃)Asymmetric.
Generic Dienophile (e.g., Alkene)HOMOLower in energy compared to the diene's HOMO.
LUMOInteraction with the diene's HOMO is the primary factor in normal-electron-demand Diels-Alder reactions.

Spectroscopic Methods for Adduct and Intermediate Analysis

Spectroscopic techniques are indispensable for the characterization of the products and any transient intermediates formed in reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of Diels-Alder adducts. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the cycloadducts.

In the ¹H NMR spectrum of a Diels-Alder adduct of this compound, the protons of the newly formed six-membered ring will exhibit characteristic chemical shifts and coupling constants. The trimethylsilyl (B98337) group will typically show a sharp singlet in the upfield region (around 0 ppm). The stereochemistry of the adduct (endo vs. exo) can often be determined by analyzing the coupling constants between the bridgehead protons and the protons on the newly formed stereocenters, as well as through Nuclear Overhauser Effect (NOE) experiments. sfu.ca

¹³C NMR spectroscopy is equally informative. The carbon atoms of the trimethylsilyl group will appear at a distinct chemical shift. The carbons of the cyclohexene (B86901) ring, including the quaternary carbon bearing the trimethylsiloxy group and the carbonyl carbon formed after hydrolysis of the silyl (B83357) enol ether, will have characteristic resonances. Advanced NMR techniques such as COSY, HSQC, and HMBC are routinely used to unambiguously assign all proton and carbon signals in complex adducts. sfu.ca Studies on adducts of similar silyloxy dienes have demonstrated the power of these techniques in confirming the structure and stereochemistry of the products. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the starting materials and the resulting adducts. The IR spectrum of this compound will show characteristic C=C stretching frequencies for the conjugated diene system and strong Si-O and Si-C stretching vibrations.

Upon formation of a Diels-Alder adduct, the characteristic peaks for the conjugated diene will disappear. If the dienophile contains a carbonyl group (e.g., maleic anhydride), its characteristic C=O stretching frequency will be present in the adduct's spectrum. A key transformation often following the Diels-Alder reaction is the hydrolysis of the silyl enol ether to a ketone. This conversion can be readily monitored by IR spectroscopy through the disappearance of the Si-O stretch and the appearance of a strong C=O stretching band for the newly formed ketone, typically in the range of 1700-1725 cm⁻¹. researchgate.net

Functional GroupTypical IR Absorption Range (cm⁻¹)Relevance to this compound Chemistry
C=C (conjugated diene)~1600-1650Present in the starting diene, absent in the adduct.
Si-O-C~1000-1100Strong absorption in the starting diene and silyl enol ether adduct.
C=O (ketone)~1700-1725Appears upon hydrolysis of the silyl enol ether adduct.
C-H (sp²)~3000-3100Present in both the diene and the adduct.
C-H (sp³)~2850-3000Present in the trimethylsilyl group and the saturated portions of the adduct.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of the adducts and to gain structural information through the analysis of fragmentation patterns. For a Diels-Alder adduct of this compound, the molecular ion peak in the mass spectrum will confirm the successful cycloaddition.

A characteristic fragmentation pathway for cyclohexene derivatives in mass spectrometry is the retro-Diels-Alder reaction. youtube.com This fragmentation would lead to the regeneration of the original diene and dienophile radical cations, providing strong evidence for the structure of the adduct. The fragmentation of the trimethylsilyl group is also a common feature in the mass spectra of these compounds. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the adducts, which allows for the confirmation of their elemental composition.

The predicted collision cross section (CCS) values for various adducts of this compound can be calculated and used in ion mobility-mass spectrometry studies to further confirm the identity of the compounds.

Predicted m/z values for adducts of this compound
Adductm/z (mass-to-charge ratio)
[M+H]⁺143.0887
[M+Na]⁺165.0706
[M+K]⁺181.0445
[M+NH₄]⁺160.1152

Chromatographic and Enantiomeric Analysis

The inherent reactivity of this compound in [4+2] cycloaddition reactions often leads to the formation of multiple products, including constitutional isomers and stereoisomers (diastereomers and enantiomers). The separation and quantification of these isomers are critical for understanding reaction mechanisms and for the development of stereoselective synthetic methods.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds and is frequently used to determine the purity of this compound and to separate the resulting Diels-Alder adducts. The separation of diastereomers, such as the endo and exo adducts, is often achievable using standard capillary columns. For instance, the thermal cycloaddition reactions of various dienes, including those structurally related to this compound, have been analyzed using capillary GC to separate and identify isomeric products. researchgate.net In the context of enantioselective catalysis, chiral GC, utilizing columns with chiral stationary phases (CSPs), is indispensable for determining the enantiomeric excess (e.e.) of the chiral products. Derivatized cyclodextrins are common chiral selectors used in these stationary phases. clockss.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of a broad range of organic compounds, including the adducts of this compound. The separation of diastereomers is routinely accomplished using normal-phase or reversed-phase HPLC.

For the crucial task of enantiomeric separation, chiral HPLC is the method of choice. This technique employs chiral stationary phases that can differentiate between enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide array of chiral molecules. nih.gov The development of enantioselective Diels-Alder reactions involving silyloxydienes often reports the use of chiral HPLC to determine the enantiomeric excess of the cycloadducts. For example, in asymmetric Diels-Alder reactions of 1,2-dihydropyridines, chiral HPLC is used to quantify the high enantioselectivities achieved. clockss.org

Detailed Research Findings

Detailed studies on the enantioselective Diels-Alder reactions often provide specific chromatographic conditions for the separation of enantiomers. While direct data for the adducts of this compound can be found within broader studies on catalyst development and reaction scope, the following tables represent typical data that would be generated in such research. The data is illustrative of the types of separations and results obtained in the analysis of chiral products from related reactions.

Table 1: Illustrative Chiral HPLC Separation of a Hypothetical Diels-Alder Adduct

This table illustrates the typical parameters for the chiral HPLC analysis of a Diels-Alder adduct that could be formed from this compound and a dienophile.

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.2 min
Enantiomeric Excess (e.e.) 95%

Table 2: Illustrative Chiral GC Analysis of a Hypothetical Cyclohexenone Derivative

Following the hydrolysis of the silyl enol ether functionality of the Diels-Alder adduct, the resulting chiral cyclohexenone can be analyzed by chiral GC. This table provides an example of such an analysis.

ParameterValue
Column Cyclodex-B (Permethylated beta-cyclodextrin)
Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), then ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Retention Time (R-enantiomer) 18.3 min
Retention Time (S-enantiomer) 18.9 min
Enantiomeric Excess (e.e.) 92%

The successful application of these chromatographic techniques is fundamental to advancing the use of this compound in asymmetric synthesis, enabling the precise analysis and optimization of reactions that produce chiral molecules.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Enhanced Selectivity

The quest for precise control over the stereochemical outcome of reactions involving 2-(trimethylsiloxy)-1,3-butadiene has spurred the development of novel catalytic systems. A primary focus has been on asymmetric catalysis of the Diels-Alder reaction, aiming to produce enantiomerically pure cyclohexene (B86901) derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and natural products.

Chiral Lewis acid catalysts have been at the forefront of this research. By coordinating to the dienophile, these catalysts create a chiral environment that directs the approach of the diene, thereby controlling the facial selectivity of the cycloaddition. For instance, chiral copper(II) bis(oxazoline) complexes have shown considerable promise in catalyzing the enantioselective Diels-Alder reactions of various dienophiles with silyloxydienes. These reactions often proceed with high yields and excellent enantioselectivities.

Beyond metal-based catalysts, organocatalysis has emerged as a powerful strategy. Chiral amines, for example, can reversibly form chiral iminium ions with enal dienophiles, which then undergo highly enantioselective Diels-Alder reactions with this compound. This approach avoids the use of potentially toxic and expensive metals, aligning with the principles of green chemistry. The development of these catalysts is crucial for synthesizing complex chiral molecules with high precision.

Table 1: Examples of Catalytic Systems for Asymmetric Reactions of Silyloxydienes

Catalyst Type Specific Catalyst Example Reaction Type Dienophile/Substrate Selectivity Outcome
Chiral Lewis Acid Copper(II) bis(oxazoline) complexes Diels-Alder N-Acryloyloxazolidinones High enantioselectivity
Organocatalyst Chiral amines (e.g., MacMillan catalysts) Diels-Alder α,β-Unsaturated aldehydes High enantioselectivity
Chiral Lewis Acid Chiral Boron Complex Diels-Alder Trifluoroethyl acrylate >97% ee

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the integration of this compound into flow chemistry represents a significant step towards more sustainable chemical manufacturing. Flow chemistry, the continuous processing of chemical reactions in a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.

The use of this compound in continuous flow Diels-Alder reactions is an area of active investigation. Such processes can lead to higher yields and selectivities in shorter reaction times compared to batch methods. The precise control over reaction parameters in a flow reactor allows for the optimization of conditions to minimize side reactions and energy consumption. This is particularly beneficial for highly exothermic reactions like the Diels-Alder reaction.

Exploration of New Reactivity Modes and Tandem Processes

While the Diels-Alder reaction remains the most prominent application of this compound, researchers are increasingly exploring its participation in other types of chemical transformations and multi-step reaction sequences. This exploration is unlocking new synthetic possibilities and providing access to a wider range of molecular architectures.

Beyond its role as a four-carbon component in [4+2] cycloadditions, this compound can act as a nucleophile in other important carbon-carbon bond-forming reactions. consensus.app For instance, it can participate in Michael additions to α,β-unsaturated carbonyl compounds and in aldol-type reactions. These reactions provide access to functionalized linear and branched-chain products that are not accessible through cycloaddition pathways.

A particularly exciting area of research is the development of tandem or cascade reactions involving this compound. researchgate.net A tandem reaction, also known as a domino or cascade reaction, is a process where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and atom economy. For example, a one-pot reaction involving a Diels-Alder reaction followed by a Mannich reaction has been reported, allowing for the rapid construction of complex nitrogen-containing bicyclic systems. libretexts.org Similarly, tandem sequences involving aldol (B89426) condensation and Michael addition are being explored. These strategies streamline synthetic routes and reduce the number of purification steps required, leading to more efficient and sustainable chemical syntheses. The exploration of such novel reactivity is expected to further solidify the position of this compound as a cornerstone of modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(Trimethylsiloxy)-1,3-butadiene in laboratory settings?

  • Methodological Answer : Synthesis typically involves silylation of the corresponding dienol under inert conditions (e.g., argon or nitrogen) to prevent moisture sensitivity. Temperature control is critical due to the compound’s volatility (boiling point: 50–55°C at 50 Torr) . Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Post-synthesis, immediate storage at 2–8°C in airtight, light-resistant containers is recommended to maintain stability .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : The compound is flammable (flash point: 25°C) and requires storage at 2–8°C in moisture-free environments under inert gas . Use flame-resistant lab equipment and avoid static discharge. Personal protective equipment (PPE), including nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats, is mandatory. For airborne exposure risks, refer to respiratory protection guidelines for analogous butadiene derivatives (e.g., NIOSH-approved respirators for organic vapors) .

Advanced Research Questions

Q. How can researchers achieve high regioselectivity in polymerization reactions involving this compound?

  • Methodological Answer : High 3,4-selectivity (>95%) in polymerization can be achieved using rare-earth metal catalysts, such as the binary system [(Am-NHC)Lu(CH2SiMe3)2]/[Ph3C][B(C6F5)4], under strict anhydrous conditions . Key parameters include monomer purity, solvent polarity (e.g., toluene or hexane), and controlled monomer-to-catalyst ratios. Kinetic studies via in situ NMR or gel permeation chromatography (GPC) are recommended to optimize living polymerization behavior .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation, particularly to verify silyl ether linkages . Gas chromatography (GC) with flame ionization detection (FID) ensures purity assessment, while GC-MS identifies volatile byproducts. For polymeric derivatives, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and differential scanning calorimetry (DSC) analyze molecular weight distributions and thermal transitions .

Q. How can researchers address discrepancies in reported physical properties (e.g., boiling point)?

  • Methodological Answer : Discrepancies often arise from measurement conditions. For example, the boiling point (50–55°C at 50 Torr) must be validated using calibrated vacuum distillation apparatus under controlled pressure . Cross-reference with databases like NIST Chemistry WebBook or MDL MFCD00009852 for standardized data . Replicate experiments under identical conditions (pressure, purity) to resolve inconsistencies.

Q. What strategies mitigate safety risks during large-scale reactions with this compound?

  • Methodological Answer : Implement closed-system reactors to limit vapor release and use explosion-proof equipment. Continuous monitoring via gas detectors (for butadiene derivatives) and strict adherence to OSHA 29 CFR § 1910.1051 guidelines for respiratory protection are critical . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis. Emergency protocols should include vapor suppression using alcohol-resistant foam .

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2-(Trimethylsiloxy)-1,3-butadiene
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2-(Trimethylsiloxy)-1,3-butadiene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.